![molecular formula C14H16Cl2F3N3 B1525984 2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride CAS No. 1354952-51-4](/img/structure/B1525984.png)

2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride

Overview

Description

Synthesis Analysis

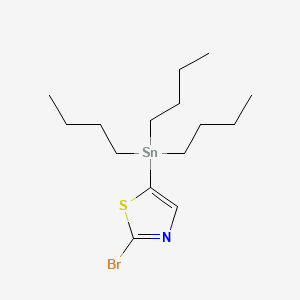

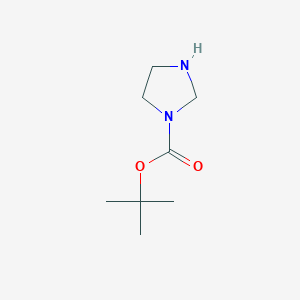

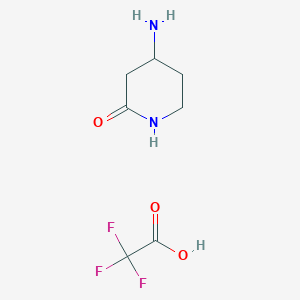

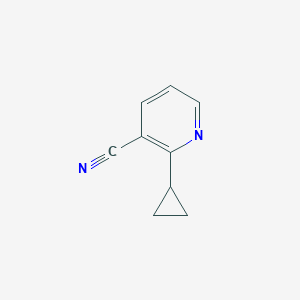

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent .Scientific Research Applications

Electroluminescent Devices

Research on bipolar phenanthroimidazole–diazacarbazole hybrids demonstrates the potential for creating high-efficiency electroluminescent devices. These compounds exhibit properties such as high glass-transition temperatures and narrow bandgaps, which contribute to reduced operating voltages and enhanced power efficiency in OLEDs. The ability to construct high-performance RGB OLEDs with these materials signifies their relevance in advancing display technology (Bo Wang et al., 2016).

Fluorination Techniques

The synthesis of fluorohymenidin via microwave-assisted fluorination of 2-acylpyrroles underlines the chemical versatility of related compounds. This approach yields the first fluorinated pyrrole-imidazole alkaloid, highlighting a novel method for introducing fluorine atoms into complex organic structures (Benjamin Troegel & T. Lindel, 2012).

Heterocyclic Synthesis

The development of imidazo[1,2-a]pyridines via triflic anhydride-mediated annulation represents a significant advancement in synthesizing heterocyclic compounds. This method facilitates the creation of molecules commonly found in medicinal chemistry leads and drugs, showcasing the structural and functional diversity achievable with this chemical framework (Frédéric Vuillermet et al., 2020).

Anticholinesterase Potential

A study on imidazo[1,2-a]pyridine-based derivatives explores their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. These compounds are of interest in treatments for diseases like Alzheimer's, where cholinesterase inhibition is a key therapeutic strategy. The research found specific derivatives showing significant inhibitory activity, underscoring the therapeutic potential of these compounds (Huey Chong Kwong et al., 2019).

Hepatitis C Virus Inhibition

The discovery of compounds with the 2-pyrrolidin-2-yl-1H-imidazole core for hepatitis C virus (HCV) NS5A inhibition exemplifies the application of this chemical structure in antiviral therapy. These inhibitors show picomolar potency, representing next-generation antivirals with significant efficacy improvements. The specific compound AV4025 demonstrates potent antiviral activity and favorable pharmacokinetics, marking it as a promising candidate for HCV treatment (A. Ivachtchenko et al., 2014).

properties

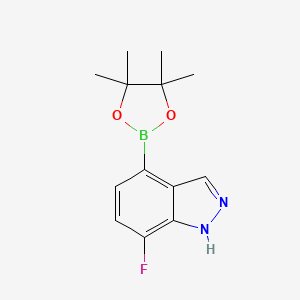

IUPAC Name |

2-pyrrolidin-2-yl-5-[2-(trifluoromethyl)phenyl]-1H-imidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3.2ClH/c15-14(16,17)10-5-2-1-4-9(10)12-8-19-13(20-12)11-6-3-7-18-11;;/h1-2,4-5,8,11,18H,3,6-7H2,(H,19,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGXLBBLDJUVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

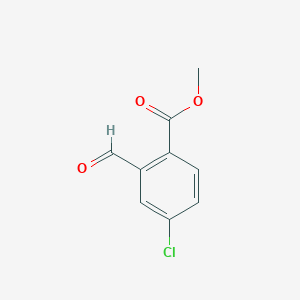

Molecular Formula |

C14H16Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)

![3-Methylene-8-boc-8-azabicyclo[3.2.1]octane](/img/structure/B1525915.png)